molecular formula C12H12N2S B14445269 2-[(2-Phenylethyl)sulfanyl]pyrimidine CAS No. 73869-75-7

2-[(2-Phenylethyl)sulfanyl]pyrimidine

Cat. No.: B14445269
CAS No.: 73869-75-7
M. Wt: 216.30 g/mol
InChI Key: OHCKEVBKHDFNGJ-UHFFFAOYSA-N
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Description

2-[(2-Phenylethyl)sulfanyl]pyrimidine is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a phenylethyl group attached to the sulfur atom, which is connected to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenylethyl)sulfanyl]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with 2-phenylethanethiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylethyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Phenylethyl)sulfanyl]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Phenylethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block the activity of enzymes involved in the synthesis of nucleic acids, thereby exhibiting antimicrobial or anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

2-[(2-Phenylethyl)sulfanyl]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the phenylethyl group, which can influence its chemical reactivity and biological properties.

Properties

CAS No.

73869-75-7

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(2-phenylethylsulfanyl)pyrimidine

InChI

InChI=1S/C12H12N2S/c1-2-5-11(6-3-1)7-10-15-12-13-8-4-9-14-12/h1-6,8-9H,7,10H2

InChI Key

OHCKEVBKHDFNGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC=CC=N2

Origin of Product

United States

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